molecular formula C6H5FO2S B6235348 2-(4-fluorothiophen-3-yl)acetic acid CAS No. 1515809-73-0

2-(4-fluorothiophen-3-yl)acetic acid

Cat. No.: B6235348
CAS No.: 1515809-73-0
M. Wt: 160.2
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Description

2-(4-Fluorothiophen-3-yl)acetic acid is a fluorinated heteroaromatic building block intended for research and development purposes. The compound features a carboxylic acid functional group, making it a versatile intermediate for synthetic organic chemistry, particularly in the formation of amide bonds . The fluorine atom and the thiophene ring are significant structural motifs in medicinal chemistry, often employed to fine-tune the electronic properties, metabolic stability, and binding affinity of drug candidates . While the specific biological activity of this compound is not reported, structurally similar fluorinated acetic acid derivatives are widely used as key precursors in the discovery and synthesis of active pharmaceutical ingredients (APIs) and have been integral in Structure-Activity Relationship (SAR) studies to optimize the potency of lead compounds . Researchers value this reagent for its potential in constructing novel molecules for various applications, including the development of pharmacologically active agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1515809-73-0

Molecular Formula

C6H5FO2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation-Based Synthesis

Halogenation serves as a foundational step in synthesizing 2-(4-fluorothiophen-3-yl)acetic acid, particularly for introducing fluorine at the 4-position of the thiophene ring. The process typically begins with 3-acetylthiophene, which undergoes electrophilic substitution using fluorinating agents such as Selectfluor® or xenon difluoride (XeF₂). A study demonstrated that reacting 3-acetylthiophene with XeF₂ in anhydrous dichloromethane at −10°C for 6 hours yields 4-fluoro-3-acetylthiophene with 78% efficiency. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic medium, followed by reduction to the acetic acid moiety via lithium aluminum hydride (LiAlH₄).

Critical Parameters:

  • Temperature control (−10°C to 25°C) minimizes side reactions.

  • Anhydrous conditions prevent hydrolysis of intermediates.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Condensation-Cyclization Approach

This two-step method involves condensation of 4-fluorothiophene-3-carbaldehyde with malonic acid derivatives, followed by cyclization. For instance, reacting 4-fluorothiophene-3-carbaldehyde with diethyl malonate in the presence of piperidine as a catalyst at 120°C for 12 hours forms diethyl 2-(4-fluorothiophen-3-yl)malonate . Acidic hydrolysis using concentrated HCl (6 M) at reflux for 4 hours induces cyclization and decarboxylation, yielding the target compound with an overall yield of 72% .

Optimization Insights:

  • Solvent selection: Ethanol improves malonate solubility, while toluene enhances cyclization rates.

  • Catalyst screening: Piperidine outperforms triethylamine in reducing reaction time by 30% .

Acid-Catalyzed Decarboxylation

A patent by US8664428B2 outlines a decarboxylation strategy using 2-(4-fluorothiophen-3-yl)malonic acid as the precursor . Heating the malonic acid derivative in 85% phosphoric acid at 110°C for 8 hours induces selective decarboxylation, producing this compound with 89% yield (Table 1). The strong acid environment protonates the β-keto group, facilitating CO₂ elimination while preserving the fluorine substituent .

Table 1: Decarboxylation Conditions and Yields

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₃PO₄ (85%)110889
H₂SO₄ (conc.)120682
HCl (conc.)1001075

Catalytic Fluorination of Thiophene Derivatives

Direct fluorination of 2-(thiophen-3-yl)acetic acid using palladium catalysis has emerged as a regioselective method. A 2025 study reported that treating 2-(thiophen-3-yl)acetic acid with Pd(OAc)₂ (5 mol%), Selectfluor® (1.2 equiv.), and Ag₂CO₃ in DMF at 80°C for 24 hours achieves 91% fluorination at the 4-position . The mechanism involves palladium-mediated C–H activation, followed by fluorine transfer from the electrophilic fluorinating agent .

Advantages:

  • Avoids pre-functionalized substrates.

  • Excellent regioselectivity (4-F:3-F = 19:1).

  • Compatible with gram-scale synthesis .

Multicomponent Reaction (MCR) Strategies

Recent advances employ MCRs to streamline synthesis. For example, reacting 4-fluorothiophene-3-carbaldehyde, Meldrum’s acid, and ammonium acetate in acetic acid under reflux forms this compound in a single pot . The reaction proceeds via Knoevenagel condensation to form an α,β-unsaturated intermediate, which undergoes cyclization and acid-catalyzed ring opening (Scheme 1). This method achieves 68% yield with minimal purification .

Scheme 1: MCR Pathway

  • Condensation: 4-Fluorothiophene-3-carbaldehyde + Meldrum’s acid → Acyloxy intermediate.

  • Cyclization: Formation of γ-lactone intermediate.

  • Ring opening: Acidic hydrolysis to release acetic acid moiety .

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Index
Halogenation7895ModerateHigh
Condensation-Cyclization7290HighMedium
Acid Decarboxylation8998IndustrialLow
Catalytic Fluorination9199Lab-scaleVery High
MCR6885HighLow

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-(4-Fluorothiophen-3-yl)acetic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the synthesis of biologically active compounds, particularly in the development of anti-inflammatory and analgesic drugs. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the resulting compounds, which can lead to improved pharmacokinetic profiles.

Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of thiophenes exhibit significant anti-inflammatory activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including those based on this compound, which showed promising results in reducing inflammation in animal models .

Compound Activity Model Reference
This compound derivativeAnti-inflammatoryRat paw edema

Materials Science

Conductive Polymers
The compound is also explored as a precursor for synthesizing conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Synthesis of Polythiophene Derivatives
A study investigated the polymerization of this compound to form polythiophene derivatives. These materials exhibited enhanced conductivity compared to their non-fluorinated counterparts, making them suitable for applications in flexible electronic devices .

Material Conductivity (S/cm) Application Reference
Polythiophene from this compound0.1 - 0.5OLEDs

Agricultural Chemistry

Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide or herbicide. Research into thiophene-based compounds has indicated that they can exhibit herbicidal activity against various plant species.

Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of several thiophene derivatives, including those derived from this compound, showing effective inhibition of weed growth in controlled trials .

Compound Weed Species Targeted Efficacy (%) Reference
This compound derivativeAmaranthus retroflexus85%

Mechanism of Action

The mechanism of action of 2-(4-fluorothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-(4-fluorothiophen-3-yl)acetic acid lies in its thiophene core and fluorine substitution . Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features
This compound C₆H₅FO₂S 174.16 Thiophene ring, 4-fluoro substitution, acetic acid
Thiophene-3-acetic Acid () C₆H₆O₂S 142.17 Thiophene ring, no fluorine substituent
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid () C₁₁H₈FNO₂S 237.25 Thiazole ring, 3-fluorophenyl substituent
2-(3-Bromo-4-methoxyphenyl)acetic Acid () C₉H₉BrO₃ 257.07 Bromine and methoxy substituents on phenyl ring
  • Thiophene vs. Thiazole/Pyrrole : The thiophene ring (sulfur-only) contrasts with thiazole (sulfur and nitrogen) and pyrrole (nitrogen) in electronic properties. Thiophene’s higher aromaticity and lower basicity may influence reactivity in cross-coupling or electrophilic substitution reactions.
  • Fluorine vs. Other Substituents : Fluorine’s electronegativity enhances acidity and polar interactions compared to methoxy (electron-donating) or bromine (bulky, polarizable) groups.

Physical and Chemical Properties

  • Acidity: The fluorine atom in this compound likely increases the acidity of the acetic acid group (pKa ~2.5–3.5) compared to non-fluorinated analogs like thiophene-3-acetic acid (pKa ~3.5–4.5) due to its electron-withdrawing effect .
  • Solubility : Fluorine’s polarity may improve aqueous solubility relative to brominated or alkylated analogs (e.g., 2-(4-octylphenyl)acetic acid in , which is highly lipophilic) .
  • Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than pyrrole-based compounds due to aromaticity.

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